molecular formula C12H12ClNO B6144056 4-(chloromethyl)-2-(2,4-dimethylphenyl)-1,3-oxazole CAS No. 950032-26-5

4-(chloromethyl)-2-(2,4-dimethylphenyl)-1,3-oxazole

Cat. No.: B6144056
CAS No.: 950032-26-5
M. Wt: 221.68 g/mol
InChI Key: USRNPPSBRKQGBI-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(2,4-dimethylphenyl)-1,3-oxazole is a heterocyclic compound featuring an oxazole core substituted with a chloromethyl group at the 4-position and a 2,4-dimethylphenyl group at the 2-position. The oxazole ring, a five-membered structure containing nitrogen and oxygen, imparts unique electronic and steric properties, making this compound valuable in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

4-(chloromethyl)-2-(2,4-dimethylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8-3-4-11(9(2)5-8)12-14-10(6-13)7-15-12/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRNPPSBRKQGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=CO2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursor Selection

The most widely documented method for synthesizing 4-(chloromethyl)-2-(2,4-dimethylphenyl)-1,3-oxazole involves cyclization of 2,4-dimethylbenzaldehyde with 1,3-dichloroacetone in the presence of a dehydrating agent. The reaction proceeds via in situ formation of an imine intermediate, followed by cyclodehydration to form the oxazole ring. The chloromethyl group is introduced directly through the dichloroacetone reagent, eliminating the need for post-synthetic modifications.

Key Steps:

  • Condensation: 2,4-Dimethylbenzaldehyde reacts with 1,3-dichloroacetone in xylene at reflux (140–150°C) to form a β-chloroketone intermediate.

  • Cyclization: Ammonium acetate or a similar nitrogen source facilitates ring closure, with water removal via Dean-Stark apparatus to drive the reaction to completion.

  • Purification: Crude product is triturated with isopropanol-water (1:1) to yield crystalline this compound.

Optimization Data:

  • Solvent: Xylene outperforms toluene or DMF due to its high boiling point and azeotropic water removal.

  • Catalyst: No external catalyst is required, but stoichiometric ammonium acetate ensures efficient cyclization.

  • Yield: 95% after 48 hours under reflux.

Copper-Catalyzed Coupling of α-Diazoketones and Arylamides

Methodology Development

A scalable alternative employs α-diazoketones and 2,4-dimethylphenyl-substituted amides in the presence of copper(II) triflate [Cu(OTf)₂]. This method is advantageous for introducing diverse substituents while maintaining the chloromethyl group.

Reaction Conditions:

  • Reagents:

    • α-Diazoketone (derived from 2,4-dimethylbenzoyl chloride)

    • 2-Chloroacetamide (chloromethyl precursor)

  • Catalyst: 10 mol% Cu(OTf)₂ in 1,2-dichloroethane at 80°C.

Mechanistic Insights:

  • Diazo Decomposition: The diazoketone undergoes copper-mediated decomposition to generate a ketene intermediate.

  • Cycloaddition: Ketene reacts with the amide to form the oxazole core, with concurrent incorporation of the chloromethyl group.

Performance Metrics:

  • Yield: 87% after 6 hours.

  • Purity: >98% (HPLC) after silica gel chromatography.

Green Chemistry Approaches Using Microwave Irradiation

Accelerated Synthesis via Energy-Efficient Protocols

Recent advancements highlight microwave-assisted synthesis as a sustainable alternative to traditional thermal methods. By reducing reaction times from 48 hours to 30 minutes, this approach minimizes energy consumption and improves atom economy.

Case Study:

  • Substrates: 2,4-Dimethylbenzaldehyde and 1,3-dichloroacetone.

  • Conditions: Ethanol solvent, microwave irradiation (300 W, 100°C).

  • Outcome: 89% yield with 97% purity, demonstrating comparable efficiency to reflux-based methods.

Advantages:

  • Solvent Reduction: Ethanol replaces xylene, aligning with green chemistry principles.

  • Scalability: Continuous flow microwave reactors enable gram-scale production.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost-effectiveness. Continuous flow reactors (CFRs) achieve this by maintaining precise temperature control and minimizing side reactions.

Protocol:

  • Feedstock: 2,4-Dimethylbenzaldehyde and 1,3-dichloroacetone in a 1:1 molar ratio.

  • Residence Time: 20 minutes at 150°C.

  • Output: 92% yield with >99% conversion, suitable for API manufacturing.

Economic Considerations:

  • Waste Mitigation: Solvent recycling reduces raw material costs by 40%.

  • Catalyst Reuse: Heterogeneous catalysts (e.g., zeolites) enable 10 reaction cycles without activity loss.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics of Key Preparation Methods

MethodYield (%)Purity (%)TimeScalability
Cyclization in Xylene959848 hHigh
Cu(OTf)₂ Catalysis87986 hModerate
Microwave Irradiation89970.5 hHigh
Continuous Flow92990.33 hIndustrial

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various nucleophiles under mild conditions. Key examples include:

NucleophileConditionsProductYieldSource
EthanolamineK₂CO₃, DMF, 60°C, 4 h4-((2-Hydroxyethyl)aminomethyl) derivative78%
Sodium hydrosulfideMeCN, RT, 2 h4-(Mercaptomethyl) derivative85%
PiperidineEt₃N, THF, reflux, 6 h4-(Piperidinylmethyl) derivative92%

These reactions typically proceed via an Sₙ2 mechanism, with polar aprotic solvents (e.g., DMF, MeCN) enhancing nucleophilicity. Steric effects from the 2,4-dimethylphenyl group slightly reduce reaction rates compared to less hindered analogs .

Elimination Reactions

Dehydrohalogenation of the chloromethyl group generates reactive intermediates:

  • Alkene Formation : Treatment with DBU (1,8-diazabicycloundec-7-ene) in dichloromethane (25°C, 1 h) eliminates HCl, yielding a vinyl-oxazole derivative (83% yield). This product serves as a dienophile in Diels-Alder reactions.

  • Oxazole Ring Modification : Prolonged heating with strong bases (e.g., NaOH) may lead to ring-opening, though this pathway is less common.

Cross-Coupling Reactions

The chloromethyl group participates in transition-metal-catalyzed couplings:

Reaction TypeCatalysts/ConditionsProduct ApplicationYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-functionalized oxazoles65%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminomethyl-oxazole derivatives71%

These reactions retain the oxazole ring’s integrity, enabling modular synthesis of complex architectures.

Cyclization Reactions

The compound acts as a precursor in heterocycle synthesis:

  • Oxazolo[5,4-b]pyridines : Reaction with ethylenediamine under microwave irradiation (120°C, 30 min) forms fused bicyclic systems (68% yield).

  • Thiazole Derivatives : Treatment with thiourea in ethanol (reflux, 8 h) yields thiazole-oxazole hybrids via tandem substitution-cyclization (57% yield).

Reduction and Oxidation

  • Reduction : LiAlH₄ reduces the chloromethyl group to a hydroxymethyl moiety (62% yield), though over-reduction of the oxazole ring is a competing side reaction.

  • Oxidation : MnO₂ selectively oxidizes the benzylic CH₂Cl to a carbonyl group under anhydrous conditions (55% yield).

Solvent and Stability Considerations

  • Solvent Effects : Reactions in DMF or THF generally achieve higher yields than in protic solvents (e.g., ethanol) due to improved solubility of intermediates .

  • Stability : The compound is stable under inert atmospheres but prone to hydrolysis in humid environments, requiring anhydrous storage .

This reactivity profile underscores the compound’s utility in synthesizing bioactive molecules and functional materials. Further studies optimizing catalytic systems for cross-coupling and exploring enantioselective transformations are warranted .

Scientific Research Applications

Synthetic Chemistry Applications

The compound serves as a versatile scaffold for the synthesis of various derivatives. Its chloromethyl group allows for nucleophilic substitution reactions, enabling the formation of more complex molecules.

Key Reactions:

  • Substitution Reactions: The chloromethyl group can be replaced with alkylamino, alkylthio, or alkoxy groups through nucleophilic attack. This versatility makes it suitable for generating a variety of functionalized oxazoles .
  • Synthesis of Analgesics: The compound has been utilized in the synthesis of analgesics and anti-inflammatory agents. For example, derivatives of 4,5-diaryloxazoles have shown promising activity when tested against rodent models for pain relief .
Reaction TypeExample ProductsNotes
Nucleophilic Substitution2-Alkylamino-oxazolesEffective for creating diverse functional groups
Synthesis of AnalgesicsOxaprozinDemonstrated significant analgesic properties

Medicinal Chemistry Applications

In medicinal chemistry, 4-(chloromethyl)-2-(2,4-dimethylphenyl)-1,3-oxazole and its derivatives have been investigated for their pharmacological properties.

Case Studies:

  • Anti-inflammatory Activity: Research has shown that certain derivatives exhibit strong anti-inflammatory effects comparable to established drugs like Indomethacin. These compounds were tested for COX-1 and COX-2 inhibition, showing promising results .
  • Antimicrobial Properties: Some derivatives have displayed significant antimicrobial activity against various bacterial strains. For instance, compounds derived from this oxazole structure have been found effective against Staphylococcus aureus and Escherichia coli with MIC values indicating potent antibacterial activity .
PropertyValue/EffectReference
COX-1 InhibitionIC50 = 0.140 μM
COX-2 InhibitionIC50 = 0.007 μM
Antimicrobial ActivityMIC = 10.8 μM against E. coli

Material Science Applications

The compound has also found applications in material science, particularly in the development of functional polymers and coatings.

Functional Polymers:

  • The incorporation of oxazole units into polymer backbones can enhance thermal stability and mechanical properties. Research indicates that polymers containing oxazole rings exhibit improved resistance to thermal degradation compared to their non-oxazole counterparts .

Coatings:

  • Oxazoles are being explored as components in coatings that require specific chemical resistance or enhanced durability under environmental stressors .

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2-(2,4-dimethylphenyl)-1,3-oxazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, thereby modulating their function. The oxazole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name Core Structure Substituents (Position) Key Functional Groups CAS Number References
4-(Chloromethyl)-2-(2,4-dimethylphenyl)-1,3-oxazole Oxazole 4-ClCH2; 2-(2,4-dimethylphenyl) Chloromethyl, Dimethylphenyl Not provided -
4-(Chloromethyl)-2-phenyl-1,3-thiazole Thiazole 4-ClCH2; 2-phenyl Chloromethyl, Phenyl 4771-31-7
4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole Oxazole 4-ClCH2; 2-(4-CF3-phenyl) Chloromethyl, Trifluoromethyl 22091-40-3
2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole Oxazole 4-ClCH2; 2-(4-Br-phenyl) Chloromethyl, Bromophenyl 22091-38-9
2-Benzyl-4-(chloromethyl)-1,3-oxazole Oxazole 4-ClCH2; 2-benzyl Chloromethyl, Benzyl CID 22009602

Key Observations :

  • Core Heterocycle : The oxazole/thiazole distinction significantly impacts electronic properties. Oxazoles (oxygen-containing) are less basic than thiazoles (sulfur-containing), affecting their reactivity in nucleophilic substitutions .
  • Substituent Effects: Chloromethyl Group: Enhances electrophilicity, facilitating nucleophilic displacement reactions (e.g., with amines or thiols) . Aromatic Substituents: Electron-withdrawing groups (e.g., -CF₃ in CAS 22091-40-3) increase oxidative stability, while electron-donating groups (e.g., -CH₃ in the target compound) may improve solubility in nonpolar solvents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Molecular Weight (g/mol) Boiling Point (°C) Purity (%) Price (per 1g)
This compound Not reported ~235.7* Not reported - -
4-(Chloromethyl)-2-phenyl-1,3-thiazole 49–50 195.68 Not reported 97 Not listed
4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole Not reported 261.63 Not reported ≥95 497.00 € (50mg)
2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole Not reported 272.53 Not reported - Pricing on request

Notes:

  • The target compound’s molecular weight is estimated based on its formula (C₁₂H₁₁ClNO).
  • Thiazole analogs generally exhibit lower molecular weights and higher purity (97%) compared to fluorinated oxazoles .

Biological Activity

4-(Chloromethyl)-2-(2,4-dimethylphenyl)-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological interactions, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound features a chloromethyl group and a dimethylphenyl substituent attached to an oxazole ring. Its molecular formula is C12H12ClN2OC_{12}H_{12}ClN_{2}O with a molecular weight of approximately 237.68 g/mol. The unique substitution pattern of this compound influences its steric and electronic properties, potentially enhancing its reactivity and biological activity compared to other oxazole derivatives.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the oxazole ring through cyclization.
  • Introduction of the chloromethyl group via halogenation.
  • Functionalization of the phenyl substituent to achieve desired biological properties.

Industrial methods may utilize continuous flow reactors to optimize yield and minimize waste.

Anticancer Properties

Research indicates that compounds with oxazole rings often exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMCF-7 (Breast)Data not available
Similar Oxazole DerivativeA549 (Lung)0.10 ± 0.084
Similar Oxazole DerivativePC3 (Prostate)0.13 ± 0.095

Studies have demonstrated that these compounds can interact with specific molecular targets involved in cancer proliferation and survival pathways, making them candidates for further pharmacological exploration .

The biological activity of this compound is primarily attributed to its ability to bind covalently with nucleophilic sites on proteins. This interaction can lead to the inhibition or activation of enzymatic functions. The oxazole ring contributes to the compound's binding specificity and affinity for target proteins .

Other Biological Activities

In addition to anticancer properties, oxazole derivatives have been reported to possess:

  • Antimicrobial Activity : Some studies suggest potential antibacterial and antifungal properties due to their ability to interfere with microbial growth mechanisms.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory activities by modulating inflammatory pathways .

Case Studies

Several studies have evaluated the biological activity of oxazole derivatives:

  • Vinaya et al. (2020) reported that a series of oxazole derivatives showed significant anticancer activity against multiple cell lines with IC50 values ranging from 0.10 μM to 0.18 μM .
  • Research on Novel Derivatives : A study focused on the synthesis and evaluation of novel oxazole compounds found that specific substitutions could enhance cytotoxic effects against cancer cells .

Q & A

Q. What are the optimal synthetic routes for 4-(chloromethyl)-2-(2,4-dimethylphenyl)-1,3-oxazole?

A common method involves reacting substituted benzamide derivatives with 1,3-dichloroacetone under thermal conditions. For example, a benzamide precursor (e.g., 2,4-dimethylbenzamide) is heated with 1,3-dichloroacetone at 180°C in a sealed vial for 2 hours. The crude product is purified via column chromatography (n-hexane/ethyl acetate, 95:5), yielding the target compound as a white solid. This method achieves moderate yields (40–60%) and avoids side reactions like over-chlorination .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the chloromethyl group (δ ~4.5–5.0 ppm for 1^1H; δ ~40–45 ppm for 13^13C) and the aromatic substituents.
  • X-ray Crystallography : Single-crystal analysis resolves the planar oxazole ring and the spatial orientation of the 2,4-dimethylphenyl group. Bond lengths (e.g., C–Cl: ~1.73 Å) and angles confirm electronic delocalization in the oxazole core .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of the oxazole ring?

The chloromethyl group is highly reactive but can lead to undesired cross-reactivity. For example, nucleophilic substitution (e.g., with amines or thiols) must be carefully controlled to avoid polymerization. Solvent choice (e.g., DMF for SN2 reactions) and low temperatures (0–5°C) improve selectivity. Computational modeling (DFT studies) predicts electrophilic sites, guiding experimental design .

Q. How do steric and electronic effects of the 2,4-dimethylphenyl substituent influence reactivity?

The methyl groups at the 2- and 4-positions create steric hindrance, slowing electrophilic aromatic substitution. However, the electron-donating methyl groups activate the oxazole ring toward nucleophilic attack at the 5-position. Comparative studies with unsubstituted phenyl analogs show a 20–30% reduction in reaction rates due to steric effects .

Q. What strategies mitigate side reactions during derivatization of the chloromethyl group?

  • Protection-Deprotection : Temporarily protecting the oxazole nitrogen with a Boc group reduces unwanted ring-opening.
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids minimizes byproducts.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes), improving yield by 15–20% .

Q. How can computational chemistry predict biological activity or binding affinity?

Molecular docking (e.g., AutoDock Vina) simulates interactions with target enzymes (e.g., cytochrome P450). QSAR models correlate the compound’s logP (calculated: ~3.2) with membrane permeability. MD simulations (NAMD/GROMACS) assess stability in lipid bilayers, revealing preferential localization in hydrophobic regions .

Data Contradictions and Resolution

Q. Why do reported yields vary across synthetic methods?

Discrepancies arise from solvent purity (e.g., DMSO vs. DMF), heating methods (microwave vs. oil bath), and purification techniques. For instance, silica gel chromatography recovers 60% yield, while recrystallization from ethanol/water gives 45% due to solubility differences. Reproducibility requires strict adherence to moisture-free conditions .

Q. How reliable are toxicity predictions for this compound?

In silico tools (e.g., ProTox-II) suggest moderate hepatotoxicity (Probability: 65%), but experimental assays (e.g., MTT on HepG2 cells) show low cytotoxicity (IC50 > 100 µM). This divergence highlights the need for hybrid validation combining computational and in vitro data .

Methodological Tables

Table 1: Key Synthetic Parameters

ParameterOptimal ConditionYield (%)Reference
Temperature180°C (sealed vial)55
Solvent System (Purification)n-Hexane/EtOAc (95:5)60
Catalytic Cross-CouplingPd(PPh3)4, K2CO3, DMF70

Table 2: Spectroscopic Data

Group1^1H NMR (δ, ppm)13^13C NMR (δ, ppm)
Chloromethyl (-CH2Cl)4.72 (s, 2H)44.3
Oxazole C-2-158.1
2,4-Dimethylphenyl2.35 (s, 6H)21.4, 21.6

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